Cyclical Inhibitor Od36

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

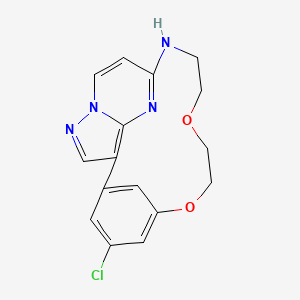

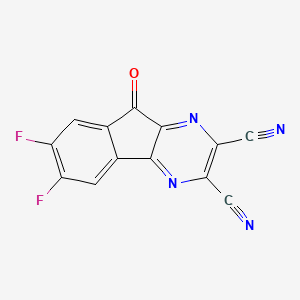

OD36 is an inhibitor of RIPK2 with an IC50 value of 5.3 nM . It is a macrocyclic inhibitor with potent binding to the ALK2 kinase ATP pocket .

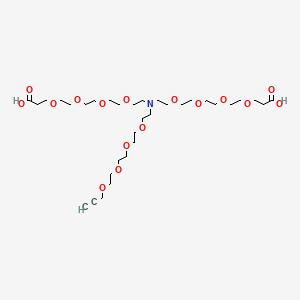

Molecular Structure Analysis

The molecular structure of OD36 has been determined through X-ray diffraction . It has been found to bind to the hinge region of kinases, similar to ATP . The conformationally restricted 3D shape of OD36 represents an optimal form .Chemical Reactions Analysis

OD36 has been shown to inhibit both RIPK2 tyrosine autophosphorylation as well as downstream NF-κB and MAPK signaling induced by muramyl dipeptide .Physical And Chemical Properties Analysis

OD36 has a molecular weight of 330.77 and its formula is C16H15ClN4O2 . It is a solid compound with a light beige color . It is soluble in DMSO at a concentration of 50 mg/mL .Aplicaciones Científicas De Investigación

Inflammatory Diseases

OD36 is a dual RIPK2 and ALK2 inhibitor . Receptor Interacting Kinase 2 (RIPK2) is an adaptor kinase targeted for the treatment of various inflammatory diseases . OD36 inhibits RIPK2 activity at low nanomolar range . It inhibits both RIPK2 tyrosine autophosphorylation as well as downstream NF-κB and MAPK signaling induced by muramyl dipeptide . OD36 inhibits the recruitment of inflammatory cells to the peritoneum, specifically that of neutrophils, and to a lesser extent, lymphocytes . In vivo, OD36 reduces cellular infiltration in a muramyl dipeptide-induced peritonitis model .

Inflammatory Bowel Disease

RIPK2 is a potential drug target, particularly in inflammatory bowel disease . OD36 displays a very strong inhibitory activity against RIPK2 . It shows very high potency with IC 50 values in the lower nanomolar range (OD36 having an IC 50 of 5.3 nM) .

Fibrodysplasia Ossificans Progressiva (FOP)

FOP is an extremely rare congenital form of heterotopic ossification . OD36 is a potent inhibitor with excellent kinase selectivity profiles that potently antagonizes mutant ALK2 signaling and osteogenic differentiation . OD36 represents a class of BMP receptor inhibitors with enhanced specificity for ALK2 kinase activity . Moreover, OD36 specifically inhibits ALK2 downstream signaling . Especially, OD36 efficiently blocks activin A‐induced osteogenic differentiation of fibrodysplasia ossificans progressiva endothelial colony-forming cells .

Osteogenic and Chondrogenic Differentiation

OD36 inhibits activin A-induced ALK2 R206H osteogenic and chondrogenic differentiation .

Kinase Inhibition

OD36 is a Macrocycle Kinase Inhibitors for ALK2 and also is a RIPK2 inhibitor for inflammatory disease . It is a highly potent, selective, ATP-competitive and reversible inhibitor of receptor-interacting protein 2 (RIPK2, IC 50 = 5.3 nM) .

Mecanismo De Acción

Mode of Action

OD36 acts as a highly potent, selective, ATP-competitive, and reversible inhibitor of RIPK2 . It inhibits RIPK2 activity at low nanomolar range . It also inhibits both RIPK2 tyrosine autophosphorylation as well as downstream NF-κB and MAPK signaling induced by muramyl dipeptide . For ALK2, OD36 binds efficiently to the ATP pocket of the kinase .

Biochemical Pathways

OD36 affects the NF-κB and MAPK signaling pathways through its inhibition of RIPK2 . It also impacts the BMP signaling pathway through its inhibition of ALK2 . These pathways play crucial roles in inflammation and bone formation, respectively .

Pharmacokinetics

It is soluble in DMSO at 50 mg/mL , suggesting good potential for bioavailability.

Result of Action

OD36 inhibits the recruitment of inflammatory cells to the peritoneum, specifically that of neutrophils, and to a lesser extent, lymphocytes . It reduces cellular infiltration in a muramyl dipeptide-induced peritonitis model . In terms of ALK2, OD36 potently antagonizes mutant ALK2 signaling and osteogenic differentiation . It efficiently blocks activin A‐induced osteogenic differentiation of fibrodysplasia ossificans progressiva endothelial colony-forming cells .

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21/h1,3,7-10H,2,4-6H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSDBMVHAKWDRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclical Inhibitor Od36 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)

![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)